2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid
Overview
Description
2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C12H13NO3 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable precursor, such as a substituted pyrrolidine, with phenylacetic acid under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of bulk chemicals and large-scale reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenyl group or other substituents on the pyrrolidine ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target it interacts with.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the functional groups attached.
Prolinol: Another pyrrolidine derivative with different substituents.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid is unique due to the presence of both a phenyl group and a carboxylic acid functional group, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid is a compound with the molecular formula C12H13NO3, featuring a pyrrolidine ring and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. In vitro experiments using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibit significant cytotoxic effects. For instance, compounds with free amino groups demonstrated enhanced anticancer activity, which was structure-dependent. The most active compounds reduced cell viability significantly compared to controls, including standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Selected Derivatives
Compound | IC50 (µM) | Cell Line | Notes |
---|---|---|---|
Compound 15 | 66 | A549 | More potent than control |
Compound 20 | 45 | A549 | High activity with low toxicity |
Cisplatin | 50 | A549 | Standard chemotherapy reference |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Screening tests showed that several derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Table 2: Antimicrobial Efficacy Against Pathogens
Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Compound 21 | 8 µg/mL |
Klebsiella pneumoniae | Compound 18 | 16 µg/mL |
Escherichia coli | Compound 19 | 32 µg/mL |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The structural components—particularly the pyrrolidine ring—enhance its binding affinity to biological targets, which may include inhibition of key metabolic pathways involved in cancer cell proliferation and bacterial survival .
Study on Anticancer Properties
In a detailed study on the anticancer effects of various derivatives, researchers utilized an MTT assay to evaluate cell viability post-treatment. The study found that compounds containing specific structural modifications, such as free amino groups, exhibited superior anticancer activity while maintaining lower toxicity to non-cancerous cells. This highlights the potential for developing targeted therapies that minimize side effects associated with conventional cancer treatments .
Study on Antimicrobial Resistance
Another significant research effort focused on the antimicrobial efficacy of these compounds against resistant strains. The study demonstrated that certain derivatives not only inhibited growth but also showed potential for overcoming resistance mechanisms in clinically significant pathogens. This finding is crucial in the ongoing battle against antibiotic resistance .
Properties
IUPAC Name |
2-(5-oxo-1-phenylpyrrolidin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(8-12(15)16)13(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJITILATBGICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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